molecular formula C8H12O3 B1240286 [(s)-3-Oxocyclohexyl]acetic acid

[(s)-3-Oxocyclohexyl]acetic acid

Cat. No.: B1240286
M. Wt: 156.18 g/mol
InChI Key: RYTWPAUCABOYJP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-3-Oxocyclohexyl]acetic acid (CAS: 52263-23-7) is an oxo monocarboxylic acid derived from acetic acid, where one methyl hydrogen is replaced by a 3-oxocyclohexyl group in the S-enantiomeric configuration . Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. The compound is characterized by the SMILES string OC(CC1CCCC(C1)=O)=O and InChI key RYTWPAUCABOYJP-UHFFFAOYSA-N . It is primarily used in early-stage research as a unique chemical building block, particularly in enantioselective synthesis and pharmaceutical studies .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-[(1S)-3-oxocyclohexyl]acetic acid

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2,(H,10,11)/t6-/m0/s1

InChI Key

RYTWPAUCABOYJP-LURJTMIESA-N

SMILES

C1CC(CC(=O)C1)CC(=O)O

Isomeric SMILES

C1C[C@@H](CC(=O)C1)CC(=O)O

Canonical SMILES

C1CC(CC(=O)C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl-Oxo Carboxylic Acids

Several analogs share the cyclohexyl-oxo backbone but differ in chain length and functional groups:

Compound Name CAS Molecular Formula Key Structural Differences Applications
4-Cyclohexyl-4-oxobutyric acid 39762-51-1 C₁₀H₁₆O₃ Four-carbon chain (vs. two-carbon) Intermediate in organic synthesis
6-Cyclohexyl-6-oxohexanoic acid 15971-95-6 C₁₂H₂₀O₃ Six-carbon chain Polymer chemistry
7-Cyclohexyl-7-oxoheptanoic acid 898766-74-0 C₁₃H₂₂O₃ Seven-carbon chain Lipid metabolism studies

Key Differences :

  • Chain Length: Longer chains (e.g., 7-carbon in 7-cyclohexyl-7-oxoheptanoic acid) increase hydrophobicity, reducing aqueous solubility compared to [(S)-3-Oxocyclohexyl]acetic acid .
  • Reactivity : The ketone group in the cyclohexyl ring enables nucleophilic additions (e.g., Grignard reactions), while longer chains may sterically hinder such reactions .

Stereoisomers and Derivatives

Racemic vs. Enantiopure Forms
  • 2-(3-Oxocyclohexyl)acetic Acid (CAS: 39762-51-1): The racemic form lacks enantiomeric specificity, making it less suitable for chiral drug synthesis compared to the S-enantiomer .
  • Methyl 2-(3-Oxocyclohexyl)acetate (CAS: 2808-12-0): The ester derivative exhibits higher volatility and lower acidity (pKa ~4.7 vs. ~2.8 for the parent acid), favoring use in fragrances .
Amino-Substituted Analogs
  • 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS: 99189-60-3): The addition of an amino-oxo group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes) .
  • (2S)-2-Amino-2-(3-oxocyclohexyl)acetic Acid (CAS: 1690233-30-7): This chiral amino acid derivative is used in peptide mimetics and protease inhibition studies .

Key Differences :

  • Functional Groups: Amino derivatives (e.g., 99189-60-3) show improved binding affinity in biochemical assays compared to the non-functionalized parent compound .
  • Stereochemistry : The S-configuration in [(S)-3-Oxocyclohexyl]acetic acid is critical for asymmetric catalysis, whereas racemic mixtures are less effective in enantioselective reactions .

Substituted Cyclohexylacetic Acids

2-(3-Methylcyclohexyl)acetic Acid (CAS: 67451-76-7)
  • Structure : Replaces the ketone with a methyl group.
  • Properties : Lacks the electrophilic ketone, reducing reactivity in aldol condensations. Higher lipophilicity (LogP ~2.1 vs. ~1.5 for the oxo analog) .
  • Applications : Used in lubricant additives due to its stability .
3-Oxo-cyclopentaneacetic Acid (CAS: 3128-05-0)
  • Structure : Cyclopentane ring instead of cyclohexane.
  • Properties : Smaller ring size increases ring strain, enhancing reactivity in Diels-Alder reactions .

Key Differences :

  • Ring Size : Cyclopentane derivatives (3128-05-0) are more reactive but less stable than cyclohexane-based compounds .
  • Substituent Effects : Methyl groups (67451-76-7) improve thermal stability but reduce solubility in polar solvents .

Physicochemical and Functional Comparisons

Acidity and Solubility

Compound pKa Solubility (Water) LogP
[(S)-3-Oxocyclohexyl]acetic acid ~2.8 15.2 g/L 1.5
Acetic acid 2.4 Miscible -0.17
2-(3-Methylcyclohexyl)acetic acid ~3.1 2.3 g/L 2.1
  • The oxo group in [(S)-3-Oxocyclohexyl]acetic acid slightly increases acidity compared to alkyl-substituted analogs (e.g., 67451-76-7) due to electron-withdrawing effects .
  • Lower solubility than acetic acid reflects the hydrophobic cyclohexyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(s)-3-Oxocyclohexyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(s)-3-Oxocyclohexyl]acetic acid

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